molecular formula C7H3BrFNO B1406196 6-Bromo-2-fluoro-3-hydroxybenzonitrile CAS No. 1252988-96-7

6-Bromo-2-fluoro-3-hydroxybenzonitrile

Cat. No.: B1406196
CAS No.: 1252988-96-7
M. Wt: 216.01 g/mol
InChI Key: LMEHOMWNANRHSW-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrFNO and a molecular weight of 216.01 g/mol It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-2-fluoro-3-hydroxybenzonitrile involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-hydroxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding carbonyl or alkyl derivatives.

Scientific Research Applications

6-Bromo-2-fluoro-3-hydroxybenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-hydroxybenzonitrile involves its interactions with molecular targets and pathways in biological systems. The presence of halogen and hydroxyl groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoro-3-hydroxybenzonitrile is unique due to the combination of bromine, fluorine, and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-bromo-2-fluoro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEHOMWNANRHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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